(S)-1-(3-bromophenyl)-2-fluoroethanamine
Description
(S)-1-(3-Bromophenyl)-2-fluoroethanamine is a chiral amine featuring a 3-bromophenyl group attached to an ethanamine backbone with a fluorine atom at the β-position. The (S)-configuration at the chiral center imparts stereochemical specificity, which is critical for interactions in biological systems or asymmetric synthesis. The fluorine atom contributes to lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and material science.
Properties
Molecular Formula |
C8H9BrFN |
|---|---|
Molecular Weight |
218.07 g/mol |
IUPAC Name |
(1S)-1-(3-bromophenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C8H9BrFN/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,5,11H2/t8-/m1/s1 |
InChI Key |
LQLVPMKRMRYDGN-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@@H](CF)N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CF)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their differences:
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| (S)-1-(3-Bromophenyl)-2-fluoroethanamine | 3-Br, 2-F, (S)-configuration | C₈H₈BrFN | 218.06 | Chiral center, meta-bromine, single fluorine |
| (S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine | 4-Br, 2,6-F, (S)-configuration | C₈H₈BrF₂N | 236.05 | Para-bromine, ortho-difluoro; increased steric hindrance |
| (S)-1-(3-Bromo-4-fluorophenyl)ethanamine | 3-Br, 4-F, (S)-configuration | C₈H₈BrFN | 218.06 | Adjacent bromine and fluorine; altered electronic effects |
| (S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine | 3-Br, 2,2,2-F, (S)-configuration | C₈H₇BrF₃N | 254.05 | Trifluoro substitution; higher lipophilicity and acidity |
| (1S)-1-(3-Bromo-4-methoxyphenyl)ethanamine | 3-Br, 4-OCH₃, (S)-configuration | C₉H₁₁BrNO | 243.10 | Methoxy group enhances electron-donating effects; altered solubility |
Key Observations :
- Substituent Position : The meta-bromine in the target compound contrasts with para-bromine in other analogues, affecting electronic distribution and steric interactions.
- Fluorination Degree: Trifluoro derivatives (e.g., C₈H₇BrF₃N) exhibit higher molecular weights and altered physicochemical properties compared to monofluoro analogues.
- Chirality : All listed compounds are chiral, but differences in substituent positions modulate stereochemical interactions in biological systems.
Physicochemical Properties
- Lipophilicity : The trifluoro derivative (C₈H₇BrF₃N) has a logP ~2.5 (predicted), higher than the target compound’s ~1.8 due to increased fluorination.
- Acidity: Fluorine’s electron-withdrawing effect lowers the pKa of adjacent amines. The trifluoro analogue (pKa ~6.5) is more acidic than the monofluoro target (pKa ~8.2).
- Solubility: Methoxy-substituted derivatives (e.g., C₉H₁₁BrNO) show improved aqueous solubility compared to halogen-only analogues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
